(2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid
Description
(2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid is a chiral, four-membered azetidine ring system functionalized with a benzyloxycarbonyl (Cbz) protecting group at the nitrogen atom and a carboxylic acid group at the 2-position. The stereochemistry at the 2-position (S-configuration) is critical for its applications in asymmetric synthesis and medicinal chemistry, particularly in constrained peptide design and enzyme inhibition studies.
Properties
IUPAC Name |
(2S)-1-phenylmethoxycarbonylazetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(15)10-6-7-13(10)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWBMOQXJOJWBF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25654-52-8 | |
| Record name | (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25654-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its inhibitory effects on various enzymes, particularly proteases, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound features an azetidine ring with a benzyloxycarbonyl group and a carboxylic acid functionality. This unique structure contributes to its reactivity and interaction with biological targets.
Enzyme Inhibition
Research has shown that derivatives of azetidine-2-carboxylic acid exhibit notable inhibitory activity against several proteases, including cathepsins and SARS-CoV M pro.
- SARS-CoV M pro Inhibition : A study indicated that the trans-configured aziridine-2,3-dicarboxylate derivative (specifically 2c ) demonstrated 75% inhibition of SARS-CoV M pro at a concentration of 100 μM, highlighting its potential as an antiviral agent . The docking studies revealed that 2c interacts closely with the enzyme's active site, forming hydrogen bonds with key residues, which suggests a mechanism for its inhibitory action.
- Cathepsin L Inhibition : Another study reported that azetidine iminosugars derived from this compound showed competitive inhibition against amyloglucosidase, with varying degrees of potency. For instance, compound 2d exhibited an IC50 value of 1.5 µM against amyloglucosidase, making it a stronger inhibitor compared to established inhibitors like miglitol .
Structure-Activity Relationship (SAR)
The biological activity of azetidine derivatives is influenced by their structural features. The presence of specific functional groups, such as the benzyloxycarbonyl moiety, has been linked to enhanced enzyme inhibition. For example:
| Compound | Target Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|---|
| 2c | SARS-CoV M pro | 100 | Active-site directed |
| 2d | Amyloglucosidase | 1.5 | Competitive |
| 2a | Amyloglucosidase | >10 | Competitive |
Case Study 1: Antiviral Activity
In a study focusing on antiviral compounds, This compound derivatives were screened for their ability to inhibit SARS-CoV M pro. The results indicated that specific stereochemical configurations significantly influenced their effectiveness as inhibitors. The docking studies provided insights into the binding interactions, suggesting pathways for further optimization of these compounds for therapeutic use against viral infections .
Case Study 2: Glycosidase Inhibition
A series of azetidine iminosugars were synthesized and tested for their glycosidase inhibitory activity. Among these, compound 2d was found to be particularly effective against amyloglucosidase, demonstrating a strong competitive inhibition profile. This highlights the potential application of these compounds in treating conditions related to carbohydrate metabolism disorders .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid typically involves methods that yield high purity and efficiency. A notable method includes the reaction of 1-benzyl-azetidine-2-carboxylic acid with D-alpha-phenylethylamine, resulting in a salt that can be purified through crystallization and debenzylation to obtain the desired product .
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reacting 1-benzyl-azetidine-2-carboxylic acid with D-alpha-phenylethylamine |
| 2 | Crystallization to purify the compound |
| 3 | Debenzylation to yield this compound |
Enzyme Inhibition
Research indicates that azetidine derivatives, including this compound, exhibit significant biological activities, particularly as enzyme inhibitors. For instance, azetidine iminosugars have been shown to possess potent glycosidase inhibitory activity, which has implications in treating conditions like diabetes .
Table 2: Biological Activity of Azetidine Derivatives
| Compound | Target Enzyme | Inhibition Potency (EC50) |
|---|---|---|
| Iminosugar 1 | Amyloglucosidase | More potent than miglitol |
| Iminosugar 2 | Various glycosidases | Significant inhibition observed |
Potential Therapeutic Applications
The compound's structure allows it to interact with biological systems effectively, making it a candidate for therapeutic applications. For example, its derivatives have been explored for use as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in managing hypertension .
Case Study: ACE Inhibition
A study demonstrated that azetidine derivatives could be synthesized to yield compounds with significant ACE inhibitory activity, highlighting their potential in cardiovascular therapies .
Research and Development Insights
Recent advancements in synthetic methodologies have enhanced the accessibility of this compound for research purposes. The compound is now being investigated for its role in developing new drugs targeting metabolic disorders and viral infections.
Table 3: Recent Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives with Alternative Protecting Groups
(a) (S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic Acid (Boc-protected analog)
- Protecting Group : tert-Butoxycarbonyl (Boc), which is acid-labile (removed with TFA).
- Stability : Boc offers orthogonal protection strategies compared to Cbz, enabling sequential deprotection in multi-step syntheses.
- Applications : Preferred in solid-phase peptide synthesis (SPPS) due to compatibility with acidic conditions .
(b) Methyl 1-Boc-azetidine-2-carboxylate
Pyrrolidine Analogs
(a) (2S,4S)-1-((Benzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic Acid
- Ring Size : 5-membered pyrrolidine ring.
- Stereochemical Complexity : Dual stereocenters (2S,4S) increase synthetic challenges but expand utility in peptidomimetics .
(b) Benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Z-Pro-OL)
Key Research Findings
Enzymatic vs. Chemical Synthesis : Enzymatic methods (e.g., lipase-catalyzed hydrolysis) outperform traditional racemic synthesis in enantiomeric excess (91% vs. <50% for racemic routes) .
Ring Size Impact : Azetidine’s 4-membered ring imposes greater conformational rigidity than pyrrolidine analogs, making it preferable for mimicking proline in peptides without backbone flexibility .
Protecting Group Trade-offs: Cbz: Stable under basic conditions but requires hydrogenolysis for removal. Boc: Acid-labile, ideal for SPPS but incompatible with acid-sensitive substrates .
Preparation Methods
Synthetic Route Summary
| Step | Description | Key Conditions/Notes |
|---|---|---|
| 1 | Formation of salt by reacting 1-benzyl-azetidine-2-carboxylic acid with D-α-phenylethylamine in solvent | Solvent: dehydrated alcohol, acetone, acetonitrile, or Virahol; Reaction temperature: RT to reflux; Time: 0.5–4 h |
| 2 | Recrystallization of crude (S)-1-benzyl-azetidine-2-carboxylic acid to obtain pure enantiomer | Solvent: same as step 1; Purity: HPLC > 99%, ee > 98% |
| 3 | Debenzylation of purified (S)-1-benzyl-azetidine-2-carboxylic acid to yield (S)-azetidine-2-carboxylic acid | Catalyst: 5–10% Pd/C (5–10 wt% relative to substrate); Solvent: methanol, ethanol, or Virahol; Temperature: 10–100 °C; Time: 4–24 h |
Reaction Scheme and Mechanism
- The initial salt formation step leverages the chiral auxiliary D-α-phenylethylamine to form diastereomeric salts, enabling chiral resolution.
- Recrystallization enhances optical purity by selective crystallization of the desired enantiomer.
- Final hydrogenolysis removes the benzyloxycarbonyl protecting group under mild conditions to yield the target compound.
Experimental Data from Embodiment
| Parameter | Value/Condition |
|---|---|
| Starting material | 500 g 1-benzyl-azetidine-2-carboxylic acid |
| Solvent for salt formation | 3 L ethanol |
| Amount of D-α-phenylethylamine | 200 g |
| Reaction time (salt formation) | 0.5 h reflux + cooling |
| pH adjustment | pH 8–10 (NaOH), then pH 1–3 (HCl) |
| Yield of (S)-1-benzyl-azetidine-2-carboxylic acid | 189 g (37.8%) |
| Purity (HPLC) | >99% |
| Enantiomeric excess (ee) | >98% |
| Debenzylation catalyst | 20 g 10% Pd/C |
| Debenzylation solvent | 1 L methanol |
| Reaction conditions (debenzylation) | 2 MPa H2, 35 °C, 20 h |
| Yield of (S)-azetidine-2-carboxylic acid | 65 g (81.9%) |
| Purity (HPLC) | >99% |
Advantages
- Short synthetic route with low-cost raw materials.
- High optical purity (>98% ee) and product purity (>99%).
- Mild reaction conditions and straightforward operations.
- Effective chiral resolution by salt formation and recrystallization.
Alternative Synthetic Approaches and Literature Insights
Racemic Synthesis and Chiral Resolution
- Racemic azetidine-2-carboxylic acid can be synthesized from gamma-butyrolactone via bromination, benzyl ester formation, amination, and ring closure steps.
- Chiral resolution is achieved by forming diastereomeric salts with chiral amines or enzymatic hydrolysis.
- These methods often involve toxic reagents (e.g., sodium cyanide) or lengthy procedures and are less preferred industrially.
Summary Table of Preparation Methods
Q & A
Q. What are the standard synthetic routes for (2S)-1-(Benzyloxycarbonyl)azetidine-2-carboxylic acid, and how is stereochemical integrity maintained?
The compound is typically synthesized via multi-step protection-deprotection strategies. For example, starting from (2S)-azetidine-2-carboxylic acid, the benzyloxycarbonyl (Cbz) group is introduced using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine . Stereochemical control is achieved through chiral pool synthesis or asymmetric catalysis, with progress monitored by chiral HPLC or optical rotation .
Q. How is the purity and identity of this compound validated in academic research?
Characterization involves:
- HPLC : To assess purity (>95% as per typical vendor specifications) .
- NMR : ¹H and ¹³C NMR confirm the Cbz-protected azetidine ring and carboxylic acid moiety. Key signals include δ 5.1–5.3 ppm (Cbz CH₂) and δ 4.3–4.5 ppm (azetidine C-2 proton) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (C₁₂H₁₃NO₄, MW 235.24) .
Q. What are the primary applications of this compound in biochemical studies?
It serves as a chiral building block for:
- Peptide mimetics : Incorporation into protease inhibitors due to the azetidine ring’s conformational rigidity .
- Metal chelators : Analogues like mugineic acid (a phytosiderophore) are derived from azetidine-2-carboxylic acid for iron uptake studies in plants .
Advanced Research Questions
Q. How can researchers resolve contradictions between predicted and experimental pKa values for this compound?
Predicted pKa values (e.g., 4.01±0.20 ) may deviate from experimental data due to solvent effects or hydrogen bonding. To resolve discrepancies:
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Key optimizations include:
Q. How does the stereochemistry of azetidine derivatives influence their biological activity in enzyme inhibition studies?
The (2S) configuration enhances binding to chiral enzyme pockets. For example:
Q. What are the challenges in analyzing spectral data for azetidine derivatives, and how are they addressed?
Common challenges include:
- Signal Overlap : Azetidine ring protons (δ 3.5–4.5 ppm) may overlap with Cbz or solvent signals. Use high-field NMR (≥500 MHz) or 2D experiments (HSQC, COSY) .
- Carboxylic Acid Tautomerism : Variable pH in NMR solvents (e.g., D₂O vs. CDCl₃) affects peak splitting. Standardize solvent conditions .
Methodological Guidance
Q. What protocols ensure safe handling and storage of this compound in the laboratory?
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact .
- Storage : Keep in sealed containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .
- Disposal : Neutralize with NaHCO₃ before incineration to avoid releasing toxic fumes .
Q. How can researchers validate the role of this compound in biosynthetic pathways (e.g., mugineic acid synthesis)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
